molecular formula C11H17N5 B7568885 N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine

N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine

Cat. No. B7568885
M. Wt: 219.29 g/mol
InChI Key: HIXORQVNKKDUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine acts as a competitive antagonist of the N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine receptor. It binds to the receptor and blocks its activation by cold temperatures or other stimuli, thereby inhibiting the downstream signaling pathways that are involved in various physiological processes.
Biochemical and physiological effects:
The inhibition of the N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine receptor by N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine has been shown to have various biochemical and physiological effects. For example, it can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain sensation and thermoregulation. It can also affect the expression of various genes that are involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine in lab experiments is its high selectivity and potency for the N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other ion channels or receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to prepare solutions for experiments.

Future Directions

There are several potential future directions for research on N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine. One area of interest is the study of its effects on cancer progression and metastasis, as the N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine receptor has been implicated in these processes. Another area of interest is the development of more potent and selective N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine antagonists that can be used in clinical settings for the treatment of pain and other conditions. Additionally, the use of N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine as a tool for studying the N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine receptor in various physiological contexts is an area of ongoing research.

Synthesis Methods

The synthesis of N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine involves the reaction of 1-(1,3,5-trimethylpyrazol-4-yl)methanamine with 1H-imidazole-2-carboxaldehyde in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the study of the N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine receptor, which is a cold-sensitive ion channel that plays a crucial role in various physiological processes such as thermoregulation, pain sensation, and cancer progression.

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-(1,3,5-trimethylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-8-10(9(2)16(3)15-8)6-12-7-11-13-4-5-14-11/h4-5,12H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXORQVNKKDUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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